methyl 5,6-difluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 5,6-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring and a carboxylate ester group at the 2 position
Preparation Methods
The synthesis of methyl 5,6-difluoro-1H-indole-2-carboxylate can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include a difluorinated phenylhydrazine derivative and an appropriate ester precursor. The reaction conditions often involve heating the mixture in the presence of an acid catalyst such as hydrochloric acid or acetic acid .
Industrial production methods for this compound would likely involve optimization of the Fischer indole synthesis or other synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Methyl 5,6-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions typical of indole derivatives. These reactions include:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the nitrogen atom. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the functional groups attached to the indole ring.
Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Scientific Research Applications
Methyl 5,6-difluoro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s fluorinated structure makes it a useful probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals, where fluorinated indoles are valued for their enhanced stability and bioactivity.
Mechanism of Action
The mechanism of action of methyl 5,6-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 5,6-difluoro-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate: This compound has a chlorine atom instead of a second fluorine atom, which can alter its reactivity and biological activity.
Methyl 5,6-dichloro-1H-indole-2-carboxylate: The presence of chlorine atoms instead of fluorine can affect the compound’s stability and interactions with biological targets.
Methyl 5-fluoro-1H-indole-2-carboxylate: With only one fluorine atom, this compound may have different chemical and biological properties compared to the difluorinated version.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 5,6-difluoro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWNPCDCYKEDEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2N1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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